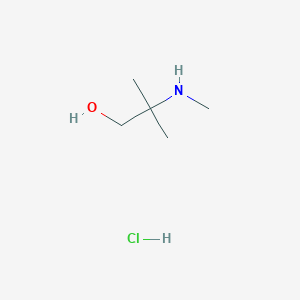![molecular formula C20H17FN2O3S B2801910 N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 476296-41-0](/img/structure/B2801910.png)
N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and sulfamoyl groups suggests that it might have interesting chemical properties, such as the ability to participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the fluorine atom, which is highly electronegative, and the sulfamoyl and benzamide groups, which can participate in various chemical reactions .Scientific Research Applications
Synthesis and Chemical Properties
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory materials, has been developed. This synthesis, involving cross-coupling reactions and diazotization methods, offers a new pathway for the production of related compounds, including potentially N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide, by enabling the synthesis of complex fluorinated biphenyls which are crucial in pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Degradation of Fluorochemicals
Research on the microbial degradation of polyfluoroalkyl chemicals sheds light on the environmental fate of substances related to N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide. Understanding the biodegradation pathways and environmental impacts of similar fluorochemicals is crucial for assessing and mitigating potential ecological risks associated with these compounds (Liu & Avendaño, 2013).
Bioaccumulation and Toxicology
An in-depth analysis of the bioaccumulation and toxicology of per- and polyfluoroalkyl substances (PFAS) provides a foundation for understanding the environmental and health implications of similar compounds, including N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide. This research highlights the importance of monitoring and regulating persistent organic pollutants to safeguard human health and the environment (Burkhard, 2021).
Pharmacokinetics and Pharmacodynamics
A review on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, including detailed insights into the biological interactions and effects of various compounds, can offer valuable perspectives for the medical application and safety evaluation of N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide (Nugteren-van Lonkhuyzen, Van Riel, Brunt, & Hondebrink, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-23(16-7-3-2-4-8-16)27(25,26)17-13-11-15(12-14-17)20(24)22-19-10-6-5-9-18(19)21/h2-14H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFJFNPSFRBQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-methoxyethyl)-1,2,4-thiadiazole](/img/structure/B2801829.png)


![Ethyl 2-{2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2801837.png)
![N-1,3-benzodioxol-5-yl-2-[6-(isopropylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2801838.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2801840.png)
![7-phenyl-3-(m-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2801841.png)



![1-(4-tert-butylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2801848.png)
